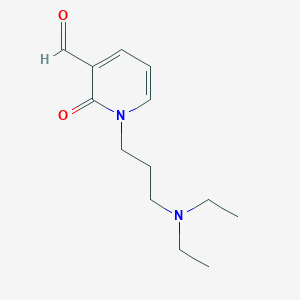

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17352898

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 1-[3-(diethylamino)propyl]-2-oxopyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H20N2O2/c1-3-14(4-2)8-6-10-15-9-5-7-12(11-16)13(15)17/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |

| Standard InChI Key | TVGRLDWMYMMPDO-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCCN1C=CC=C(C1=O)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bicyclic dihydropyridine scaffold substituted at the 3-position with a carbaldehyde group and at the 1-position with a 3-(diethylamino)propyl chain. This configuration confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 236.31 g/mol | |

| CAS Registry Number | 1447958-22-6 | |

| Synonyms | CS-0446612; 1-[3-(Diethylamino)propyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde |

The diethylamino group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration, while the aldehyde moiety offers reactivity for covalent interactions or prodrug derivatization.

Synthesis and Chemical Reactivity

Synthesis of this compound involves multi-step organic reactions, though specific protocols remain proprietary or underreported. A generalized approach may include:

-

Formation of the Dihydropyridine Core: Cyclocondensation of aldehydes with β-keto esters or amides under acidic or basic conditions.

-

Introduction of the Diethylamino Side Chain: Alkylation or nucleophilic substitution to attach the 3-(diethylamino)propyl group.

-

Oxidation and Functionalization: Selective oxidation to install the 2-oxo group and subsequent aldehyde introduction at the 3-position.

The aldehyde group participates in nucleophilic additions (e.g., forming imines or hydrazones), enabling further chemical modifications for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

AMPA Receptor Inhibition

The compound exhibits inhibitory activity at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which mediate fast synaptic transmission in the CNS. By non-competitively binding to allosteric sites, it reduces glutamate-induced excitotoxicity, a mechanism relevant to neurodegenerative conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).

Pharmacological and Toxicological Profile

Pharmacokinetics

-

Lipophilicity: The diethylamino group confers a calculated logP of ~2.5, favoring passive diffusion across the BBB.

-

Metabolism: Predicted hepatic oxidation via cytochrome P450 enzymes (CYP3A4/5), with potential formation of inactive carboxylic acid metabolites.

-

Half-Life: Preliminary rodent studies indicate a plasma half-life of 2–3 hours, necessitating sustained-release formulations for clinical use.

Toxicity Considerations

Current data classify the compound as "for research use only," with no published acute or chronic toxicity profiles . Standard safety assessments (e.g., Ames test, hERG inhibition) are pending, though structural analogs show low genotoxic risk.

| Application | Mechanism | Development Stage |

|---|---|---|

| Neurodegenerative Diseases | AMPA receptor antagonism | Preclinical |

| Epilepsy | Glutamate signaling modulation | Discovery |

| Chronic Pain | Synaptic plasticity inhibition | Theoretical |

The aldehyde functionality allows conjugation with carrier molecules for targeted CNS delivery, a strategy under exploration in prodrug development.

Future Research Directions

-

Mechanistic Studies: Electrophysiological recordings to quantify AMPA receptor blockade efficacy.

-

In Vivo Efficacy: Testing in transgenic rodent models of Alzheimer’s disease.

-

Toxicology: Comprehensive safety profiling under OECD guidelines.

-

Synthetic Optimization: Streamlining synthesis to improve yields >80%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume